molecular formula C11H15NO2 B1583628 4-(4-Methoxyphenyl)morpholine CAS No. 27347-14-4

4-(4-Methoxyphenyl)morpholine

Cat. No. B1583628
Key on ui cas rn: 27347-14-4
M. Wt: 193.24 g/mol
InChI Key: FAAUAMNUAFGPAR-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 4-chloroanisole (82 mg, 0.55 mmol) reacted with morpholine (46 mg, 0.53 mmol) using 1 mol % of catalyst and sodium tert-butoxide (63 mg, 0.60 mmol) at 70° C. for 27 h to give the title compound (97 mg, 95%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 6.92-6.85 (m, 4H), 3.87 (t, 4H, J=4.8 Hz), 3.78 (s, 3H), 3.07 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.92, 145.60, 117.77, 114.47, 67.00, 55.52, 50.78. GC/MS(EI); m/z 193 (M+).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
63 mg
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.CC(C)([O-])C.[Na+]>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
63 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70° C.
CUSTOM
Type
CUSTOM
Details
for 27 h
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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